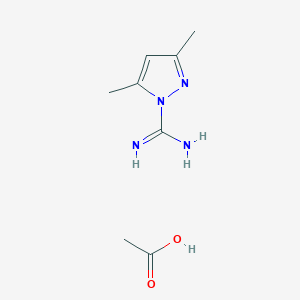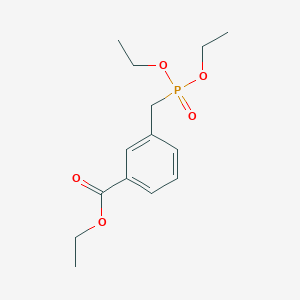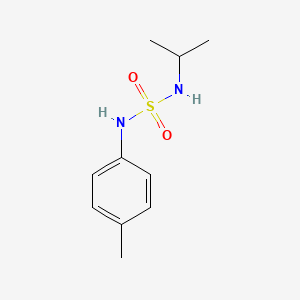![molecular formula C17H26N2O3 B14449691 N'-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea CAS No. 76253-20-8](/img/structure/B14449691.png)
N'-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea is a synthetic organic compound with potential applications in various scientific fields. Its unique structure, which includes a cyclohexylethoxy group attached to a phenyl ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea typically involves the reaction of 4-(2-cyclohexylethoxy)aniline with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N’-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-isopropylbenzyl)amine
- N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine
- N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine
Uniqueness
N’-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea is unique due to its specific structural features, such as the presence of a methoxy and methylurea group. These features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
| 76253-20-8 | |
Formule moléculaire |
C17H26N2O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
3-[4-(2-cyclohexylethoxy)phenyl]-1-methoxy-1-methylurea |
InChI |
InChI=1S/C17H26N2O3/c1-19(21-2)17(20)18-15-8-10-16(11-9-15)22-13-12-14-6-4-3-5-7-14/h8-11,14H,3-7,12-13H2,1-2H3,(H,18,20) |
Clé InChI |
MQEQQYJKPVDPFS-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)NC1=CC=C(C=C1)OCCC2CCCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate](/img/structure/B14449632.png)
![1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14449638.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14449643.png)


![N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B14449673.png)


